molecular formula C18H17NO3 B2862275 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide CAS No. 1421477-31-7

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide

Cat. No.: B2862275
CAS No.: 1421477-31-7
M. Wt: 295.338
InChI Key: HKZROZCNWJROMD-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: Starting with naphthalene, a series of reactions such as halogenation and subsequent substitution can introduce the desired functional groups.

    Coupling with Furan Derivative: The naphthalene derivative is then coupled with a furan-2-carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the carbonyl group, forming an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Electrophilic substitution can be facilitated using reagents like AlCl3 (Aluminium chloride) or FeCl3 (Ferric chloride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the furan ring.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-b]furan-2-carboxamide Derivatives: These compounds share a similar structure but may have different substituents on the furan ring.

    Indole Derivatives: Compounds like indole-3-acetic acid, which also have a fused ring system and exhibit diverse biological activities.

Uniqueness

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide is unique due to its specific combination of a naphthalene moiety and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-16(10-11-19-18(21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZROZCNWJROMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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